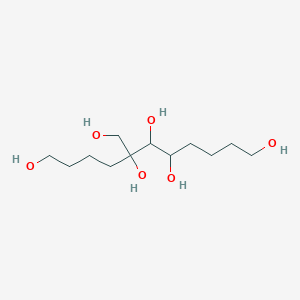

5-Hydroxymethyl-1,5,6,7,11-undecanepentol

描述

Contextualizing Complex Aliphatic Polyols in Chemical Research

Polyols are organic compounds characterized by the presence of multiple hydroxyl (-OH) functional groups. This class of molecules is exceptionally broad and vital to both biological systems and industrial applications. Simple polyols, such as glycerol (B35011) and ethylene (B1197577) glycol, are ubiquitous. However, more complex aliphatic polyols, which feature long carbon chains and numerous hydroxyl groups, present unique chemical architectures. These structures, particularly those with high densities of functional groups and stereocenters, are of interest in fields like polymer science and medicinal chemistry for their potential to create materials with specific properties or to mimic complex natural products.

The Undecanepentol Structural Framework and its Chemical Significance

The name "undecanepentol" describes a structural framework built on an eleven-carbon (undecane) chain, to which five (penta) hydroxyl groups are attached. The further specification of "5-Hydroxymethyl" indicates an additional hydroxylated carbon at the 5-position. The specific arrangement of these six hydroxyl groups along the undecane (B72203) backbone creates a molecule with a high degree of polarity and the potential for extensive hydrogen bonding. Theoretically, such a structure could serve as a versatile building block or exhibit interesting self-assembly properties. However, without experimental data, its actual chemical significance remains a matter of speculation.

Rationale for Academic Investigation of 5-Hydroxymethyl-1,5,6,7,11-undecanepentol

Despite its availability from chemical suppliers, searches of academic and patent databases did not yield any specific research focused on this compound (CAS No. 108993-87-9). Chemical supplier Sigma-Aldrich notes that it provides this compound as part of a collection for early discovery researchers and does not collect analytical data for it, indicating its status as a largely unstudied substance. sigmaaldrich.comsigmaaldrich.com The rationale for its initial synthesis is not publicly documented. A potential, though speculative, rationale for future investigation could lie in its use as a monomer for creating specialized polyesters or polyurethanes, or as a scaffold in the synthesis of more complex molecules.

Current Gaps and Future Research Avenues in Polyol Chemistry

The chemistry of polyols is a mature field, yet significant opportunities for innovation remain. A major contemporary focus is the development of bio-based polyols derived from renewable resources to create more sustainable polymers. nih.gov Furthermore, the synthesis of complex, highly functionalized polyols with precise stereochemistry continues to be a challenge and an area of active research.

For a compound like this compound, the research gaps are fundamental. Future research avenues would need to begin with the basics:

Development and publication of a scalable synthesis method.

Thorough characterization , including spectroscopic data (NMR, IR, Mass Spectrometry) and determination of its physical properties (melting point, solubility).

Investigation into its stereochemistry , as the structure possesses multiple chiral centers.

Exploration of its reactivity and potential as a precursor in polymer or synthetic chemistry.

Until such foundational research is conducted and published, this compound will remain a cataloged molecule of unknown potential.

Compound Information

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(hydroxymethyl)undecane-1,5,6,7,11-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6/c13-7-3-1-5-10(16)11(17)12(18,9-15)6-2-4-8-14/h10-11,13-18H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAOGONWTRLGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(C(CCCCO)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 5 Hydroxymethyl 1,5,6,7,11 Undecanepentol

Established Synthetic Strategies for Polyol Construction

The synthesis of polyols, which are organic compounds containing multiple hydroxyl groups, is a significant area of research in organic chemistry. These structures are prevalent in a wide array of natural products with important biological activities. A variety of synthetic strategies have been developed for the construction of polyol chains, often focusing on stereocontrol.

Common approaches to polyol synthesis include:

Substrate-controlled synthesis: This strategy relies on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. Chiral pool synthesis, utilizing readily available chiral molecules like carbohydrates and amino acids, is a prime example. acs.orgnih.gov

Reagent-controlled synthesis: In this approach, chiral reagents or catalysts are employed to induce stereoselectivity in reactions, such as asymmetric dihydroxylation, epoxidation, and aldol (B89426) reactions. nih.gov

Chemoenzymatic synthesis: This method combines chemical reactions with enzymatic transformations. Enzymes can offer high levels of stereoselectivity and milder reaction conditions compared to purely chemical methods.

Many modern synthetic strategies for polyols also leverage renewable resources. For instance, vegetable oils can be chemically modified through processes like epoxidation and transesterification to produce polyols. scientific.netresearchgate.net Another innovative method involves the conversion of biomass into polyols through chemical or enzymatic processes. creative-proteomics.com The direct oxidation of C-H bonds is also emerging as a powerful technique for introducing oxygen functionality into hydrocarbon frameworks to assemble polyol structures. nih.gov

Retrosynthetic Analysis of the 5-Hydroxymethyl-1,5,6,7,11-undecanepentol Architecture

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into simpler, commercially available or easily synthesized precursors. wikipedia.orgias.ac.in

Strategic Disconnections and Target Bonds

For the complex structure of this compound, several strategic disconnections can be envisioned. A primary disconnection could be at the C5-C6 bond, breaking the molecule into two smaller, more manageable fragments. This disconnection could be achieved through a forward reaction such as an aldol addition or a Grignard-type reaction. Another key disconnection could target the C-O bonds of the hydroxyl groups, which could be installed via stereoselective reduction of corresponding ketones or opening of epoxides.

A plausible retrosynthetic pathway is outlined below:

Identification of Accessible Precursors and Synthons

Following the strategic disconnections, accessible precursors and their corresponding synthons (idealized fragments) can be identified.

For the C5-C6 disconnection, the corresponding synthons would be an electrophilic synthon for the C6-C11 fragment and a nucleophilic synthon for the C1-C5 fragment.

| Synthon | Corresponding Reagent (Precursor) |

| Fragment A (C1-C5) Synthon: A nucleophilic five-carbon unit. | A Grignard reagent or an organolithium species derived from a protected 1,5-pentanediol (B104693) derivative. |

| Fragment B (C6-C11 and hydroxymethyl) Synthon: An electrophilic six-carbon unit with a hydroxymethyl group. | An aldehyde or ketone derived from a protected hexanetriol (B1209766) derivative. |

These precursors could be synthesized from simpler, commercially available starting materials. For example, the C1-C5 fragment could be prepared from a protected glutamic acid derivative, and the C6-C11 fragment could be derived from a suitable carbohydrate precursor.

Enantioselective and Diastereoselective Synthesis of the this compound Scaffold

The presence of multiple stereocenters in this compound necessitates the use of enantioselective and diastereoselective synthetic methods to control the absolute and relative stereochemistry.

Development of Asymmetric Methodologies

Several asymmetric methodologies can be employed to set the stereocenters in the polyol chain. These include:

Sharpless Asymmetric Dihydroxylation: This powerful method allows for the conversion of alkenes into chiral diols with high enantioselectivity. This could be applied to a precursor containing a double bond to install two adjacent hydroxyl groups with a specific stereochemistry.

Asymmetric Aldol Reactions: The aldol reaction is a fundamental carbon-carbon bond-forming reaction. By using chiral auxiliaries or chiral catalysts, the stereochemical outcome of the reaction can be controlled, allowing for the synthesis of chiral β-hydroxy carbonyl compounds, which are key intermediates in polyol synthesis.

Enzyme-Catalyzed Reactions: Enzymes such as lipases and oxidoreductases can be used for kinetic resolutions of racemic mixtures or for the asymmetric transformation of prochiral substrates, providing access to enantiomerically pure building blocks.

Control of Stereocenters within the Polyol Chain

Achieving the desired stereochemistry across the entire polyol chain requires a carefully planned synthetic sequence. An iterative approach, where stereocenters are introduced sequentially, is often employed. For example, an initial asymmetric reaction could set the stereochemistry of one or two centers, which would then direct the stereochemical outcome of subsequent reactions.

A hypothetical approach to control the stereocenters in this compound could involve the following steps:

Synthesis of a chiral building block: An enantiomerically pure fragment containing some of the required stereocenters is synthesized using an asymmetric reaction.

Chain elongation: This chiral fragment is then coupled with another achiral or chiral fragment to extend the carbon chain.

Stereoselective functionalization: The newly formed part of the molecule is then functionalized stereoselectively, with the existing stereocenters influencing the stereochemical outcome of the reaction.

This iterative process, combined with the use of appropriate protecting groups for the hydroxyl functions, would allow for the controlled construction of the complex stereochemical array of the target molecule.

Protective Group Chemistry in the Multihydroxylated Undecane (B72203) System

The strategic use of protecting groups is fundamental to the successful synthesis of polyhydroxylated compounds like this compound. mdma.ch The high density of hydroxyl groups requires an orthogonal protection strategy, where different protecting groups can be selectively removed under specific conditions without affecting others. organic-chemistry.org

Given the structure of the target molecule, which contains 1,2-diol and 1,3-diol systems, as well as primary and secondary alcohols, a variety of protecting groups can be envisioned. For the vicinal diol at the 6,7-positions, cyclic acetals or ketals are common choices. wikipedia.orghighfine.com For instance, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst would form an isopropylidene ketal, a group that is stable under basic and neutral conditions but readily cleaved with mild acid. highfine.com

Silyl ethers are another versatile class of protecting groups for alcohols, with their stability being tunable based on the steric bulk of the silicon substituents. libretexts.org For example, a tert-butyldimethylsilyl (TBDMS) group could be used to protect the primary hydroxyl at the 11-position, while the more labile trimethylsilyl (B98337) (TMS) group might be employed for the secondary hydroxyls. The selective deprotection of these groups is typically achieved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. libretexts.org

Acyl protecting groups, such as acetyl (Ac) or benzoyl (Bz), can also be employed. highfine.com These are generally introduced using the corresponding acyl chloride or anhydride (B1165640) in the presence of a base. highfine.com Their removal is typically accomplished by hydrolysis under basic conditions. highfine.com The differential reactivity of these ester groups to hydrolysis can be exploited for selective deprotection. highfine.com

Table 1: Potential Protecting Groups for Hydroxyl Functions in this compound

| Hydroxyl Position(s) | Protecting Group Type | Example | Introduction Conditions | Deprotection Conditions |

| 6,7 (vicinal diol) | Cyclic Ketal | Isopropylidene | Acetone, cat. H+ | Mild aqueous acid |

| 1, 11 (primary) | Silyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF or H+ |

| 5, 6, 7 (secondary) | Acyl | Acetyl (Ac) | Acetic anhydride, Pyridine | K2CO3, MeOH |

| 5, 6, 7 (secondary) | Benzyl Ether | Benzyl (Bn) | BnBr, NaH | H2, Pd/C |

Biocatalytic and Chemoenzymatic Pathways to this compound and its Analogs

Biocatalysis offers a powerful alternative to traditional chemical methods for the synthesis of complex chiral molecules, often proceeding with high stereoselectivity under mild reaction conditions. acs.org Chemoenzymatic approaches, which combine enzymatic transformations with conventional organic synthesis, can provide efficient routes to polyhydroxylated compounds. researchgate.netresearchgate.net

For the synthesis of a molecule like this compound, enzymes such as lipases, aldolases, and oxidoreductases could be employed. Lipases are particularly useful for the regioselective acylation and deacylation of polyols, enabling the differentiation of hydroxyl groups with similar reactivity. researchgate.net For instance, a lipase (B570770) could be used to selectively acylate the primary hydroxyl groups in a precursor to the target molecule.

Aldolases are enzymes that catalyze the formation of carbon-carbon bonds, and they can be used to construct the carbon backbone of the undecanepentol with control over the stereochemistry of the newly formed hydroxyl groups. acs.org A chemoenzymatic strategy could involve the use of an aldolase (B8822740) to couple smaller, readily available chiral building blocks.

Oxidoreductases, such as alcohol dehydrogenases, can be used for the stereoselective reduction of ketone precursors to furnish the desired chiral secondary alcohols. This approach can be highly effective for setting the stereocenters at positions 5, 6, and 7. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, can simplify the process and reduce costs. mdpi.comresearchgate.net

Table 2: Potential Biocatalytic Transformations in the Synthesis of this compound

| Enzyme Class | Transformation | Substrate Type | Potential Application |

| Lipase | Regioselective acylation/deacylation | Polyol precursor | Differentiation of primary and secondary hydroxyls |

| Aldolase | Stereoselective C-C bond formation | Aldehydes and ketones | Assembly of the undecane backbone |

| Alcohol Dehydrogenase | Stereoselective ketone reduction | Polyketone precursor | Setting stereocenters at C5, C6, C7 |

| Baeyer-Villiger monooxygenase | Asymmetric oxidation | Cyclic ketone | Introduction of chirality |

Process Chemistry Considerations for Large-Scale Synthesis of this compound

The transition from a laboratory-scale synthesis to large-scale production requires careful consideration of various factors to ensure a safe, efficient, and economically viable process. mt.comwikipedia.org For a complex molecule like this compound, several key aspects of process chemistry would need to be addressed.

Process Safety and Control: A thorough understanding of the reaction thermodynamics and kinetics is essential to ensure safe operation on a large scale. mt.com Potential hazards, such as exothermic reactions or the formation of unstable intermediates, must be identified and controlled. The use of flow chemistry can offer advantages in terms of safety and process control for certain reactions. unimi.it

Purification and Isolation: The purification of a highly polar, polyhydroxylated compound like the target molecule can be challenging. Chromatographic purifications, which are common in the laboratory, are often not practical on an industrial scale. Therefore, developing a process that allows for the isolation and purification of the final product through crystallization or other non-chromatographic methods is highly desirable. mt.com

Table 3: Key Considerations for the Scale-Up of this compound Synthesis

| Consideration | Objective | Example Strategy |

| Synthetic Route | Maximize efficiency and convergency | Develop a late-stage diversification strategy. |

| Reagents | Minimize cost and hazard | Replace stoichiometric reagents with catalytic alternatives. |

| Solvents | Reduce environmental impact | Utilize greener solvents and minimize solvent volume. |

| Safety | Ensure safe operation | Perform detailed hazard analysis (e.g., calorimetry). |

| Purification | Avoid chromatography | Develop a robust crystallization procedure for the final product. |

| Cost | Achieve economic viability | Optimize reaction conditions to maximize yield and throughput. |

Advanced Spectroscopic and Chromatographic Characterization of 5 Hydroxymethyl 1,5,6,7,11 Undecanepentol

Elucidation of Absolute and Relative Stereochemistry

The presence of multiple chiral centers in 5-Hydroxymethyl-1,5,6,7,11-undecanepentol necessitates sophisticated techniques to determine its three-dimensional structure. The combination of advanced Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy provides a powerful toolkit for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

NMR spectroscopy is a cornerstone for determining the relative stereochemistry of complex molecules. For a polyol like this compound, several advanced NMR experiments are employed. One common strategy involves the formation of cyclic acetonide or ketonide derivatives. The chemical shifts and coupling constants of the protons and carbons within these rigid ring systems are highly dependent on their spatial arrangement, allowing for the deduction of the relative stereochemistry of the diol moieties. wordpress.com

Techniques such as the Nuclear Overhauser Effect (NOE) provide through-space correlation between protons, which is invaluable for determining their proximity and, by extension, the molecule's conformation and relative stereochemistry. wordpress.com For a more definitive assignment of absolute configuration, chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used. wikipedia.org By esterifying the hydroxyl groups, diastereomeric derivatives are formed, which exhibit distinct chemical shifts in the ¹H and ¹⁹F NMR spectra, allowing for the determination of the absolute configuration at the carbinol centers. wikipedia.org

Table 1: Hypothetical ¹H NMR Chemical Shift Data for a Mosher's Ester Derivative of a Stereoisomer of this compound

| Proton | (R)-MTPA Ester (ppm) | (S)-MTPA Ester (ppm) | Δδ (δS - δR) |

| H-1a | 3.65 | 3.68 | +0.03 |

| H-1b | 3.58 | 3.60 | +0.02 |

| H-6 | 5.21 | 5.18 | -0.03 |

| H-7 | 5.35 | 5.39 | +0.04 |

| H-11a | 3.72 | 3.76 | +0.04 |

| H-11b | 3.66 | 3.69 | +0.03 |

| CH₂OH | 4.88 | 4.85 | -0.03 |

This table is interactive and illustrates the expected differences in chemical shifts upon derivatization.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemistry of chiral molecules. nih.gov Since polyols themselves lack strong chromophores necessary for these measurements, derivatization is required. wordpress.com The introduction of chromophoric groups, such as benzoates, allows for the application of the exciton (B1674681) chirality method. wordpress.com This method relies on the through-space interaction of the induced electric transition dipoles of the chromophores. The sign of the resulting CD couplet is directly related to the absolute configuration of the chiral centers to which the chromophores are attached.

Table 2: Illustrative Circular Dichroism Data for a Dibenzoate Derivative

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| 240 | +15.2 |

| 225 | -20.5 |

This interactive table shows a hypothetical CD spectrum with a positive first Cotton effect and a negative second Cotton effect, indicating a specific stereochemical arrangement.

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of this compound. Techniques such as electrospray ionization (ESI) are well-suited for the analysis of polar, non-volatile compounds like polyols. nih.gov The high mass accuracy of HRMS allows for the determination of the molecular formula with a high degree of confidence.

Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural elucidation. nih.gov By inducing fragmentation of the protonated or sodiated molecule, characteristic fragmentation patterns are generated that can provide information about the connectivity of the molecule and help to identify and characterize impurities. vu.nl This is particularly useful for profiling related substances and potential degradation products.

Chromatographic Method Development for Purity Assessment and Mixture Analysis

The lack of a UV-absorbing chromophore in this compound presents a challenge for traditional chromatographic analysis. veeprho.com Therefore, specialized chromatographic techniques with universal detectors are necessary for purity assessment and the analysis of mixtures.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

For the analysis of non-chromophoric compounds, HPLC can be coupled with universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). researchgate.net These detectors respond to the mass of the analyte rather than its optical properties, making them suitable for the quantitative analysis of polyols. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice for highly polar compounds like polyols, providing good retention and separation from less polar impurities. chromforum.org

Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides both separation and sensitive detection, as well as structural information for impurity identification. nih.govresearchgate.net

Table 3: Example HPLC-CAD Method Parameters

| Parameter | Value |

| Column | HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 10 mM Ammonium Acetate |

| Gradient | 95% B to 50% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Detector | Charged Aerosol Detector (CAD) |

This interactive table outlines typical starting conditions for an HPLC method for polyol analysis.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas chromatography is a high-resolution separation technique that can be used for the analysis of polyols after they have been chemically modified to increase their volatility. youtube.com Derivatization reactions, such as trimethylsilylation or acetylation, convert the polar hydroxyl groups into less polar and more volatile ethers or esters. nih.govnih.gov This allows for their separation and detection by GC, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. researchgate.net This approach is particularly useful for trace analysis and for resolving closely related isomers.

Table 4: Common Derivatization Reagents for GC Analysis of Polyols

| Reagent | Derivative Formed | Key Features |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (B98337) (TMS) ether | Highly volatile, good for MS |

| Acetic Anhydride (B1165640) | Acetate ester | Stable derivatives, good for FID |

This interactive table lists common derivatization agents and their properties.

Capillary Electrophoresis (CE) for Polyol Separation

Capillary Electrophoresis (CE) offers a high-efficiency separation approach for the analysis of complex polyols such as this compound. wikipedia.orgnih.gov This technique separates analytes based on their charge-to-size ratio in an electric field. diva-portal.org Given that this compound is a neutral molecule, direct analysis by standard Capillary Zone Electrophoresis (CZE) is challenging. Therefore, indirect methods or derivatization are typically employed to introduce a charge or a chromophore for detection.

One common strategy involves the complexation of the polyol with borate (B1201080) ions in an alkaline buffer. This reaction forms anionic borate-diol complexes, which can then be separated by CE. The stability of these complexes, and thus the electrophoretic mobility, depends on the stereochemistry and number of hydroxyl groups, allowing for the potential separation of isomers and related impurities.

Alternatively, pre-column derivatization can be performed to attach a charged and UV-active or fluorescent tag to the hydroxyl groups of the polyol. nih.govnih.gov Reagents such as phthalic anhydride can convert the neutral hydroxyl moieties into charged derivatives, facilitating both separation and detection. nih.gov This approach is particularly useful for resolving complex mixtures of polyols and determining the molar mass distribution of polyol samples. nih.gov

For a compound like this compound, CE would be invaluable for assessing its purity, particularly for separating it from structurally similar impurities that may be present, such as isomers with different hydroxyl group positions or related polyols with varying carbon chain lengths.

Illustrative Data: Hypothetical CE Separation of this compound and Potential Impurities

The following interactive table presents hypothetical data for the separation of derivatized this compound from potential impurities using Capillary Electrophoresis with UV detection. Conditions are assumed to be a borate buffer at alkaline pH. Migration times and resolution are illustrative and would be determined experimentally.

| Analyte | Hypothetical Migration Time (min) | Hypothetical Peak Resolution (Rs) |

| This compound | 12.5 | - |

| Isomeric Impurity A | 13.2 | 1.8 |

| Shorter-chain Polyol Impurity B | 11.8 | 2.1 |

| Longer-chain Polyol Impurity C | 14.0 | 2.5 |

Hyphenated Techniques for Comprehensive Analysis

To achieve a comprehensive characterization of a complex polyol like this compound, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography or electrophoresis with the detailed structural information provided by spectrometry. nih.govvu.nl

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of polyols. nih.govcreative-proteomics.com Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate the target compound from a complex matrix. creative-proteomics.com The eluent is then introduced into a mass spectrometer, which provides mass-to-charge ratio data, confirming the molecular weight of the compound. For this compound (C12H26O6, Molecular Weight: 266.33 g/mol ), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming its elemental composition.

Tandem mass spectrometry (MS/MS) offers deeper structural insights. mdpi.comresearchgate.net In this technique, the molecular ion of the target compound is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, helping to elucidate the positions of the hydroxyl groups and the carbon skeleton. mdpi.com This is particularly useful for distinguishing between isomers. nih.govvu.nl The fragmentation of polyols often involves sequential neutral losses of water. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS. This hyphenated technique is well-suited for the analysis of charged derivatives of this compound, providing both migration data and mass confirmation for each separated component.

Illustrative Data: Expected Mass Spectrometric Data for this compound

This interactive table shows the expected mass-to-charge ratios (m/z) for the parent ion and plausible fragment ions of this compound that could be observed in an MS/MS experiment. The fragmentation pattern is illustrative and would need to be confirmed through experimental analysis.

| Ion Type | Expected m/z | Description |

| [M+H]+ | 267.180 | Protonated Molecular Ion |

| [M+Na]+ | 289.162 | Sodiated Adduct |

| [M+H-H2O]+ | 249.169 | Fragment ion (loss of one water molecule) |

| [M+H-2H2O]+ | 231.159 | Fragment ion (loss of two water molecules) |

| [M+H-3H2O]+ | 213.148 | Fragment ion (loss of three water molecules) |

Computational Chemistry and Theoretical Studies on 5 Hydroxymethyl 1,5,6,7,11 Undecanepentol

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. However, for 5-Hydroxymethyl-1,5,6,7,11-undecanepentol, such studies are not currently available in published literature.

Conformational Analysis and Interconversion Pathways

A comprehensive conformational analysis of this compound has not been documented. Such a study would be crucial for identifying the molecule's most stable three-dimensional structures and understanding the energy barriers for conversion between different conformational states. This information is vital as the conformation of a molecule often dictates its physical properties and biological activity.

Reactivity Predictions and Transition State Calculations

There are no published studies on the reactivity of this compound based on theoretical calculations. Investigations into its transition states would provide valuable insights into potential reaction mechanisms, kinetic stability, and thermodynamic properties. Such predictions are essential for understanding how the molecule might behave in various chemical environments.

Molecular Modeling of Intermolecular Interactions and Solvation Effects

The interactions of this compound with other molecules and its behavior in different solvents have not been the subject of molecular modeling studies. Research in this area would elucidate how the compound interacts with its environment, which is critical for predicting its solubility, distribution, and potential for forming complexes with other molecules.

In Silico Prediction of Biological Activity and Binding Modes

In silico methods are powerful tools for predicting the potential biological activity of compounds and their interactions with biological targets. fu-berlin.denih.gov However, no such predictions for this compound have been reported. Computational screening and molecular docking studies could help identify potential protein targets and predict binding affinities, offering a first step in exploring its pharmacological potential. nih.gov

Development of Structure-Property Relationship (SPR) Models

Structure-Property Relationship (SPR) models are used to predict the properties of a chemical based on its molecular structure. The development of SPR models for this compound would require a substantial amount of experimental and computational data that is not currently available. Such models would be invaluable for predicting various physicochemical properties and biological activities.

Biological Activity and Mechanistic Insights of 5 Hydroxymethyl 1,5,6,7,11 Undecanepentol

Biological Significance of Polyols and their Interactions with Biological Systems

Polyols, also known as sugar alcohols, are organic compounds characterized by the presence of multiple hydroxyl (-OH) groups. creative-proteomics.com They play various roles in biological systems. For instance, some polyols serve as an energy source, while others are involved in metabolic pathways, such as the conversion of unused glucose into fructose. biologyonline.comresearchtweet.com In higher animals, certain polyols function as osmolytes, helping to protect cells from desiccation, and some can act as antifreeze molecules. biologyonline.comresearchtweet.com

In the context of human health, the polyol pathway is significant in diabetic complications. creative-proteomics.combiologyonline.com Under conditions of high blood glucose, excess glucose can enter this pathway and be converted to sorbitol, a polyol. creative-proteomics.combiologyonline.com The accumulation of sorbitol within cells can lead to osmotic damage and is implicated in the long-term complications of diabetes. creative-proteomics.com In the colon, polyols can contribute to a healthy gut environment by favoring beneficial bacteria and aiding in hydration. polyols-eu.orgbiosuesse.com

In Vitro and In Vivo Antimicrobial Efficacy Assessment

There is no specific data available from in vitro or in vivo studies to assess the antimicrobial efficacy of 5-Hydroxymethyl-1,5,6,7,11-undecanepentol.

General studies on other polyols have demonstrated antimicrobial effects. roquette.com This activity is not solely attributed to the reduction of water activity in a solution, which can inhibit microbial growth, but also to direct impacts on the metabolism of microorganisms. roquette.com For example, certain polyols have been shown to possess a clear antimicrobial effect, with sorbitol being identified as a particularly effective compound against common test microorganisms. roquette.com

Broad-Spectrum Antimicrobial Activity

No studies have been published detailing the broad-spectrum antimicrobial activity of this compound against bacteria, yeasts, or molds. Research on other polyols incorporated into materials like polyurethane foams has shown that some can exhibit broad-spectrum antibacterial activity. mdpi.comresearchgate.netcnr.it For instance, menthol-additivated foams have demonstrated the ability to reduce the viability of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.netcnr.it

Minimum Inhibitory Concentration and Minimum Biocidal Concentration Studies in Academic Models

There are no published Minimum Inhibitory Concentration (MIC) or Minimum Biocidal Concentration (MBC) studies for this compound.

Mechanistic Elucidation of Antimicrobial Action

The specific antimicrobial mechanism of action for this compound has not been investigated.

Effects on Microbial Cell Wall and Membrane Integrity

No research is available on the effects of this compound on the cell wall and membrane integrity of microbes. Studies on other antimicrobial polymers, including those incorporating polyols, suggest that one possible mechanism of action is the disruption of the bacterial cell wall and membrane, leading to cell death. mdpi.commdpi.com

Inhibition of Essential Microbial Metabolic Pathways or Enzymes

There is no information regarding the ability of this compound to inhibit essential microbial metabolic pathways or enzymes. As a general principle, the antimicrobial effects of some polyols are thought to involve an impact on microorganism metabolism. roquette.com

Investigation of Intracellular Targets and Biochemical Processes

There is currently no available research detailing the intracellular targets or the specific biochemical processes affected by this compound. The mechanism of action of a compound, which includes its molecular targets and the subsequent effects on cellular pathways, is fundamental to understanding its potential as a therapeutic agent. Without such studies, the means by which this compound might exert any biological effect remains entirely speculative.

Synergistic Antimicrobial Effects with Co-Agents (e.g., Zinc Bis-Glycinate)

No studies have been published that investigate the synergistic antimicrobial effects of this compound in combination with co-agents such as Zinc Bis-Glycinate. The exploration of synergistic combinations is a critical strategy in antimicrobial research to enhance efficacy and combat resistance.

Molecular Basis of Synergism

Given the absence of research on its synergistic potential, the molecular basis for any such interaction between this compound and other compounds has not been elucidated.

Combinatorial Effects on Microbial Virulence Factors

Information regarding the combinatorial effects of this compound with other agents on microbial virulence factors is not available. Such research would be essential to determine if these combinations could inhibit the ability of microorganisms to cause disease.

Strategies to Combat Microbial Resistance Development

Without foundational data on its antimicrobial activity and mechanism, no strategies involving this compound have been developed to combat microbial resistance.

Biocompatibility and Interactions with Host Systems

There is a lack of published data on the biocompatibility of this compound and its interactions with host systems. Understanding the effect of a compound on the host is a crucial aspect of preclinical research.

Advanced Applications and Materials Science Perspectives of 5 Hydroxymethyl 1,5,6,7,11 Undecanepentol

Utilization as a Building Block in Polymer Synthesis

The molecular architecture of 5-Hydroxymethyl-1,5,6,7,11-undecanepentol, characterized by multiple hydroxyl groups, positions it as a promising candidate for polymer synthesis. These functional groups can act as reactive sites for polymerization, enabling the formation of complex macromolecular structures.

Development of Polyols for Polyurethane and Polyester (B1180765) Architectures

With its five hydroxyl groups, this compound can function as a high-functionality polyol. In the synthesis of polyurethanes, these hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages. The high number of reactive sites could lead to the formation of highly cross-linked polyurethane networks, potentially resulting in materials with enhanced thermal stability and mechanical strength. Similarly, in polyester synthesis, this compound can react with dicarboxylic acids or their derivatives to create intricate polyester architectures with a high degree of branching.

Cross-Linking Agents and Modifiers in Polymer Networks

The polyfunctional nature of this compound makes it a theoretical candidate for use as a cross-linking agent or a modifier in existing polymer networks. Introducing this molecule into a polymer matrix could create additional cross-links, thereby improving properties such as rigidity, solvent resistance, and thermal performance. The specific nature and density of these cross-links would be dependent on the reaction conditions and the polymer system .

Role in Functional Hydrogels and Responsive Materials

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The hydrophilic nature of this compound, owing to its multiple hydroxyl groups, suggests its potential as a monomer or cross-linker in the synthesis of novel hydrogels. The incorporation of this molecule could enhance the water-retention capacity and influence the mechanical properties of the resulting hydrogel. Furthermore, the potential for chemical modification of its hydroxyl groups could pave the way for the development of "smart" or responsive hydrogels that change their properties in response to external stimuli such as pH, temperature, or the presence of specific ions.

Scientific Principles of Preservative Efficacy in Water-Based Formulations

Preservation Mechanisms Beyond Direct Antimicrobial Action

Beyond potential intrinsic antimicrobial properties, the highly hydroxylated structure of this compound could contribute to preservation through mechanisms such as reducing water activity. By binding with water molecules, it could make water less available for microbial growth, thereby creating an environment less conducive to spoilage. This mode of action is a key strategy in hurdle technology for preservation.

Compatibility and Stability in Formulation Matrices

For any preservative to be effective, it must be compatible with and stable within the formulation matrix. The high number of hydroxyl groups in this compound would likely impart good water solubility, a crucial factor for its homogeneous distribution in aqueous formulations. Its stability across a range of pH values and temperatures would need to be experimentally determined to ascertain its suitability for various product types. The potential for this molecule to interact with other formulation ingredients without causing instability or degradation is a key area for future research.

Potential in Surface Chemistry and Coating Technologies

The performance of coatings is intrinsically linked to the chemical structure of their constituent polymers. The introduction of polyols with multiple hydroxyl groups can significantly influence the crosslinking density, adhesion, and surface properties of a coating.

The unique arrangement of hydroxyl groups in this compound suggests it could be a valuable component in the formulation of high-performance polyurethane (PU) coatings. ethernet.edu.et In two-component (2K) PU systems, polyols react with isocyanates to form a durable polymer network. pcimag.com The high functionality of this undecanepentol, with its six hydroxyl groups, would likely lead to a high crosslink density in the resulting polyurethane film. mdpi.com This high degree of crosslinking can impart desirable properties such as enhanced hardness, chemical resistance, and thermal stability. growingscience.comresearchgate.net

The long aliphatic undecane (B72203) backbone of the molecule is expected to contribute to the flexibility of the coating. google.com This is a crucial attribute, as highly crosslinked coatings can often be brittle. pcimag.com The balance between the rigidifying effect of high crosslinking and the plasticizing effect of the long alkyl chain could result in coatings with an optimal combination of hardness and flexibility, a key requirement for many demanding applications. mdpi.com

The numerous hydroxyl groups also present opportunities for modifying surface properties. These polar groups can enhance adhesion to various substrates through hydrogen bonding. Furthermore, the surface of a coating formulated with this pentol could be functionalized by reacting the available hydroxyl groups, potentially to impart properties such as hydrophobicity or antimicrobial activity.

Interactive Data Table: Predicted Impact of this compound on Coating Properties (Hypothetical)

| Property | Predicted Effect | Rationale |

| Hardness | Increase | High density of hydroxyl groups allows for a high crosslinking density in the polymer matrix. mdpi.com |

| Flexibility | Moderate to High | The long C11 aliphatic chain can impart flexibility to the polymer backbone, counteracting the brittleness from high crosslinking. google.com |

| Adhesion | Excellent | Multiple hydroxyl groups can form strong hydrogen bonds with various substrates. |

| Chemical Resistance | High | A densely crosslinked network can prevent the penetration of solvents and chemicals. researchgate.net |

| Viscosity of Polyol | High | The multiple hydroxyl groups can lead to strong intermolecular hydrogen bonding, increasing the viscosity of the pure compound. |

Bio-based Chemical Feedstock Development

The transition towards a bio-based economy necessitates the development of platform chemicals derived from renewable resources. nih.govdigitellinc.com Polyols are a significant class of bio-based building blocks, often derived from vegetable oils, sugars, or biomass. ethernet.edu.etmdpi.commonchy.com The structure of this compound, a C12 compound, suggests its potential as a bio-derived chemical feedstock, although its specific synthetic pathway from a biological source is not yet documented in publicly available literature.

Should a viable bio-synthetic or chemo-catalytic route from renewable feedstocks to this undecanepentol be developed, it could serve as a valuable precursor for a range of polymers beyond coatings. Its six reactive hydroxyl groups make it an ideal candidate for the synthesis of polyesters, polyethers, and polycarbonates. The resulting polymers would possess unique architectures due to the specific spacing and stereochemistry of the hydroxyl groups in the monomer.

The development of this compound as a bio-based feedstock would align with the growing demand for sustainable materials in various sectors, including automotive, construction, and consumer goods. monchy.comadhesivesmag.com The ability to produce a highly functionalized C12 building block from renewable resources would be a significant advancement in the field of green chemistry. Further research into the potential microbial or enzymatic synthesis of such long-chain polyols could unlock new pathways for the production of advanced bio-based materials. researchgate.net

Interactive Data Table: Potential Polymer Applications of this compound as a Bio-based Feedstock

| Polymer Class | Potential Properties and Applications |

| Polyurethanes | High-performance coatings, adhesives, elastomers, and foams with a balance of hardness and flexibility. mdpi.comgoogle.com |

| Polyesters | Specialty resins for composites, and potentially biodegradable polymers depending on the co-monomer. |

| Polyethers | Surfactants, emulsifiers, and flexible segments in block copolymers. |

| Polycarbonates | High-performance engineering plastics with potential for enhanced impact resistance. |

Future Research Directions and Translational Perspectives

Discovery of Novel Bioactivities and Therapeutic Applications

The presence of multiple hydroxyl groups along a flexible undecane (B72203) backbone in 5-Hydroxymethyl-1,5,6,7,11-undecanepentol suggests a high potential for diverse biological activities. Research on other PFAs, such as those derived from avocado, has revealed significant anti-inflammatory and photoprotective properties. nih.gov These compounds have been shown to suppress inflammatory responses and protect skin cells from UV-induced damage. nih.gov This provides a strong rationale for investigating similar activities in this compound.

Future research could focus on screening this compound for a range of bioactivities, including but not limited to:

Anti-inflammatory effects: Investigating its ability to modulate inflammatory pathways in various cell types.

Antimicrobial properties: Assessing its efficacy against a panel of pathogenic bacteria and fungi.

Anticancer potential: Screening for cytotoxic effects against various cancer cell lines.

Neuroprotective capabilities: Exploring its potential to protect neuronal cells from oxidative stress and other insults.

The discovery of potent bioactivities could pave the way for therapeutic applications in dermatology, oncology, and neurology. Furthermore, its structure could be a starting point for developing novel drugs with improved efficacy and safety profiles.

Engineering of Biosynthetic Pathways for Sustainable Production

The chemical synthesis of complex polyhydroxylated molecules can be challenging and environmentally taxing. A promising alternative lies in the engineering of microbial biosynthetic pathways for sustainable production. Various microorganisms, including bacteria, yeasts, and fungi, naturally produce a wide array of polyols. Metabolic engineering and synthetic biology approaches have been successfully employed to enhance the production of these compounds. nih.gov

For this compound, a potential research avenue would be to identify or engineer enzymes capable of introducing multiple hydroxyl groups onto a long-chain hydrocarbon backbone. This could involve:

Discovery of novel hydroxylating enzymes: Mining microbial genomes for enzymes with the desired regioselectivity and stereoselectivity.

Protein engineering: Modifying existing enzymes to alter their substrate specificity and catalytic activity.

Pathway reconstruction: Assembling a complete biosynthetic pathway in a suitable microbial host, such as E. coli or Saccharomyces cerevisiae, for the de novo synthesis of the target molecule from simple carbon sources.

Successful implementation of these strategies would not only provide a sustainable and cost-effective source of this compound but also open up possibilities for producing a library of related novel polyols.

Rational Design of Next-Generation Derivatives with Enhanced Functionality

The polyhydroxylated nature of this compound offers numerous sites for chemical modification, making it an excellent scaffold for the rational design of derivatives with enhanced or novel functionalities. By understanding the structure-activity relationships of this and related compounds, researchers can strategically modify the molecule to improve its therapeutic potential. nih.gov

Key areas for the rational design of derivatives could include:

Improving bioavailability: Modifying the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) properties.

Increasing target specificity: Designing derivatives that bind more selectively to a specific biological target, thereby reducing off-target effects.

Enhancing potency: Modifying the functional groups to increase the compound's biological activity.

Developing prodrugs: Creating inactive derivatives that are converted to the active form at the target site, improving drug delivery and reducing systemic toxicity.

Computational modeling and high-throughput screening can be employed to predict the properties of virtual derivatives and guide the synthesis of the most promising candidates.

Advanced Characterization of In Situ Behavior in Complex Systems

Understanding how this compound behaves within a complex biological environment is crucial for its potential therapeutic application. The hydration of polyhydroxy compounds plays a significant role in their biological activity and their interactions with other biomolecules, such as proteins. nih.gov

Advanced analytical techniques will be necessary to characterize the in situ behavior of this compound. These may include:

High-resolution imaging: Using techniques like fluorescence microscopy to visualize the subcellular localization of the compound.

Mass spectrometry imaging: Mapping the distribution of the compound and its metabolites in tissues.

NMR spectroscopy: Studying the interactions of the compound with biological macromolecules in solution. nih.gov

Computational simulations: Modeling the behavior of the compound in complex biological membranes and its interactions with protein binding sites.

These studies will provide valuable insights into the mechanism of action of this compound and inform the design of more effective therapeutic strategies.

Environmental Sustainability and Circular Economy Considerations

As with any new chemical entity, a thorough assessment of the environmental impact of this compound is essential. The principles of green chemistry and the circular economy should guide its production and end-of-life considerations.

Future research in this area should focus on:

Biodegradability: Evaluating the susceptibility of the compound to microbial degradation in various environmental compartments.

Ecotoxicity: Assessing the potential toxicity of the compound to a range of aquatic and terrestrial organisms.

Lifecycle assessment: Conducting a comprehensive analysis of the environmental footprint of the compound, from production to disposal.

Development of biodegradable polymers: Exploring the use of this compound as a monomer for the synthesis of biodegradable polyesters and polyurethanes, contributing to a circular economy for plastics. researchgate.netnih.gov

By integrating these considerations early in the research and development process, it is possible to ensure that the potential benefits of this compound can be realized in an environmentally sustainable manner.

Compound Information

| Compound Name |

| This compound |

| Escherichia coli |

| Saccharomyces cerevisiae |

Physicochemical Properties of this compound (Computed)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H26O6 | echemi.comechemi.com |

| Molecular Weight | 266.33 g/mol | echemi.comechemi.com |

| XLogP3 | -1.7 | echemi.com |

| Hydrogen Bond Donor Count | 6 | echemi.com |

| Hydrogen Bond Acceptor Count | 6 | echemi.com |

| Rotatable Bond Count | 11 | echemi.com |

| Topological Polar Surface Area | 121 Ų | echemi.com |

常见问题

Q. What are the recommended methods for synthesizing 5-Hydroxymethyl-1,5,6,7,11-undecanepentol in a laboratory setting?

Q. How should researchers document experimental protocols for reproducibility?

Q. What physical properties of this compound are critical for reaction design?

- Methodology : Key properties include solubility in polar/non-polar solvents, melting point, and stability under varying pH. Techniques like differential scanning calorimetry (DSC) and UV-Vis spectroscopy can characterize these properties, as emphasized in organic chemistry curricula .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Q. What computational models predict the adsorption behavior of this compound on indoor surfaces?

Q. How can data contradictions in adsorption experiments be systematically addressed?

- Methodology : Replicate experiments under controlled humidity/temperature, and use statistical tools (e.g., ANOVA) to identify outliers. Advanced imaging (e.g., AFM) can validate surface-adsorbate interactions, as proposed in environmental interface studies .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。